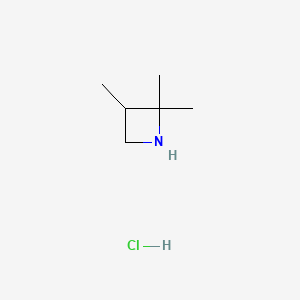

2,2,3-Trimethylazetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3-Trimethylazetidine hydrochloride is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2,2,3-Trimethylazetidine hydrochloride, can be achieved through several methods. . This method efficiently produces functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges.

Industrial Production Methods

Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control, which are useful in applications such as antibacterial coatings and non-viral gene transfection .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylazetidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The ring strain in azetidines makes them susceptible to oxidation reactions.

Reduction: Azetidines can be reduced under specific conditions to form amines.

Substitution: The nitrogen atom in the azetidine ring can participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,2,3-Trimethylazetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in antimicrobial activity and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

2,2,3-Trimethylazetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it more stable than aziridines but still reactive enough to participate in various chemical reactions .

Biological Activity

2,2,3-Trimethylazetidine hydrochloride is a compound that belongs to the azetidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action. The findings are supported by various studies and data tables that illustrate the compound's efficacy in different biological contexts.

This compound is characterized by its azetidine ring structure with three methyl groups at positions 2 and 3. This structural configuration contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including ring-opening polymerization and substitution reactions that enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that azetidines, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives of azetidines showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 10 μM for certain derivatives . The mechanism involves interference with mycolic acid biosynthesis in the bacterial cell wall.

| Compound | MIC (μM) | Activity |

|---|---|---|

| BGAz-002 | <10 | Anti-TB |

| BGAz-004 | <10 | Anti-TB |

| BGAz-005 | <10 | Anti-TB |

Anti-Cancer Properties

Azetidines have also been investigated for their anti-cancer potential. Studies have shown that certain azetidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from azetidines have been identified as effective against breast cancer cell lines by disrupting key signaling pathways involved in tumor growth .

Central Nervous System (CNS) Activity

The compound exhibits CNS activity as well. Research indicates that azetidine derivatives can act as central nervous system stimulants and may have potential applications in treating neurological disorders . The pharmacological profile suggests a mechanism involving modulation of neurotransmitter systems.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various azetidine derivatives against common pathogens. The results indicated that compounds with specific substitutions at the azetidine ring displayed enhanced antibacterial effects compared to unsubstituted analogs.

- Anti-Cancer Evaluation : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, highlighting its potential as an anti-cancer agent.

- CNS Activity Assessment : A behavioral study involving animal models demonstrated that certain azetidine derivatives improved cognitive functions and exhibited anxiolytic effects, suggesting their utility in treating anxiety disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : By targeting mycolic acid biosynthesis in bacteria.

- Induction of Apoptosis : Through activation of pro-apoptotic pathways in cancer cells.

- Neurotransmitter Modulation : Affecting serotonin and dopamine pathways in the CNS.

Properties

CAS No. |

2901106-27-0 |

|---|---|

Molecular Formula |

C6H14ClN |

Molecular Weight |

135.63 g/mol |

IUPAC Name |

2,2,3-trimethylazetidine;hydrochloride |

InChI |

InChI=1S/C6H13N.ClH/c1-5-4-7-6(5,2)3;/h5,7H,4H2,1-3H3;1H |

InChI Key |

YLXHVRQYOVWZCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC1(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.